molecular formula C22H32BrNO B14607873 5-Bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol CAS No. 60877-74-9

5-Bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol

Cat. No.: B14607873
CAS No.: 60877-74-9
M. Wt: 406.4 g/mol
InChI Key: VMNKPCQWTPGPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methylquinoline, followed by the introduction of the tetramethyloctyl side chain through a Friedel-Crafts alkylation reaction. The final step involves the hydroxylation of the quinoline ring to introduce the hydroxyl group at the 8-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Debrominated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in binding to these targets, while the bulky tetramethyloctyl side chain can influence the compound’s overall bioavailability and selectivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylquinoline: Lacks the tetramethyloctyl side chain and hydroxyl group.

    2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: Lacks the bromine atom.

    5-Bromo-2-methyl-8-hydroxyquinoline: Lacks the tetramethyloctyl side chain.

Uniqueness

5-Bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is unique due to the combination of its bromine atom, hydroxyl group, and bulky tetramethyloctyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

60877-74-9

Molecular Formula

C22H32BrNO

Molecular Weight

406.4 g/mol

IUPAC Name

5-bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol

InChI

InChI=1S/C22H32BrNO/c1-8-15(12-22(6,7)13-21(3,4)5)17-11-18(23)16-10-9-14(2)24-19(16)20(17)25/h9-11,15,25H,8,12-13H2,1-7H3

InChI Key

VMNKPCQWTPGPPI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)(C)CC(C)(C)C)C1=CC(=C2C=CC(=NC2=C1O)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.